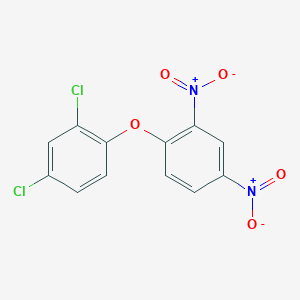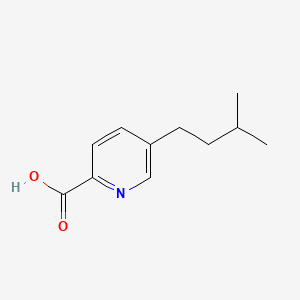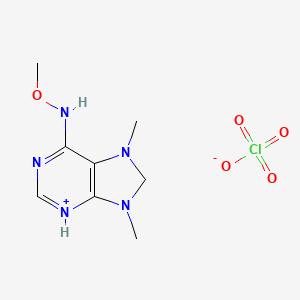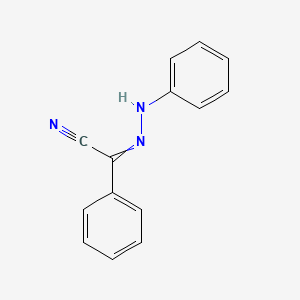
N,N'-bis(3,3-diethoxypropyl)butane-1,4-diamine;nitric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis(3,3-diethoxypropyl)butane-1,4-diamine;nitric acid is a chemical compound with the molecular formula C18H42N4O10. . This compound is characterized by its unique structure, which includes two diethoxypropyl groups attached to a butane-1,4-diamine backbone, and it forms a nitrate salt with nitric acid.
Vorbereitungsmethoden
The synthesis of N,N’-bis(3,3-diethoxypropyl)butane-1,4-diamine;nitric acid typically involves the reaction of 1,4-butanediamine with 3,3-diethoxypropyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with nitric acid to form the nitrate salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
N,N’-bis(3,3-diethoxypropyl)butane-1,4-diamine;nitric acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N,N’-bis(3,3-diethoxypropyl)butane-1,4-diamine;nitric acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving the interaction of amines with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N’-bis(3,3-diethoxypropyl)butane-1,4-diamine;nitric acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s diethoxypropyl groups may facilitate its binding to specific sites, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
N,N’-bis(3,3-diethoxypropyl)butane-1,4-diamine;nitric acid can be compared with other similar compounds such as:
N,N’-bis(3,4-dimethoxybenzylidene)butane-1,4-diamine: This compound has a similar but distinct structure, with dimethoxybenzylidene groups instead of diethoxypropyl groups.
N,N’-bis-trityl-butane-1,4-diamine: Another related compound with trityl groups attached to the butane-1,4-diamine backbone. The uniqueness of N,N’-bis(3,3-diethoxypropyl)butane-1,4-diamine;nitric acid lies in its specific functional groups and their effects on its chemical and biological properties.
Eigenschaften
CAS-Nummer |
41365-82-6 |
|---|---|
Molekularformel |
C18H42N4O10 |
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
N,N'-bis(3,3-diethoxypropyl)butane-1,4-diamine;nitric acid |
InChI |
InChI=1S/C18H40N2O4.2HNO3/c1-5-21-17(22-6-2)11-15-19-13-9-10-14-20-16-12-18(23-7-3)24-8-4;2*2-1(3)4/h17-20H,5-16H2,1-4H3;2*(H,2,3,4) |
InChI-Schlüssel |
YQZBUFGLBLAANZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CCNCCCCNCCC(OCC)OCC)OCC.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Bicyclo[4.2.0]octa-1,5-diene](/img/structure/B14658508.png)



![2-[4-(Diethylamino)phenyl]-1-propylquinolin-1-ium iodide](/img/structure/B14658544.png)



![8-[Bis(2-chloroethyl)amino]-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14658562.png)

